
4-(4-Ethylpiperidin-4-yl)morpholine
概要
説明
“4-(4-Ethylpiperidin-4-yl)morpholine” is a chemical compound with the CAS Number: 1380604-41-0 . It has a molecular weight of 198.31 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has seen significant advancements in recent years . These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 198.31 .科学的研究の応用
Pharmacological Applications
PI3K-AKT-mTOR Pathway Inhibition : The structure of 4-(pyrimidin-4-yl)morpholines, including variants like 4-(4-Ethylpiperidin-4-yl)morpholine, plays a crucial role in inhibiting the PI3K and PIKKs by forming hydrogen bonding interactions. This highlights its potential in developing selective inhibitors for the mTORC1 and mTORC2 pathways, crucial in cancer therapy (Hobbs et al., 2019).
Glucosidase Inhibition and Antioxidant Activity : Derivatives of morpholine, including this compound, have shown effectiveness as glucosidase inhibitors and possess antioxidant activities. This is significant for potential applications in metabolic disorders and oxidative stress-related conditions (Özil et al., 2018).
Photodynamic Therapy
Cancer Cell Line Treatment : Morpholine derivatives, specifically those substituted with 2-(morpholin-4-yl)ethoxy groups, have been evaluated for their potential in photodynamic therapy. These compounds, especially the zinc(II) phthalocyanine derivative, showed promising results against prostate and melanoma cancer cell lines (Kucińska et al., 2015).
Oral Cancer Cell Treatment : Studies have shown that liposome-incorporated phthalocyanines with morpholin-4-yl ethoxy substitutions exhibit notable photodynamic activity against oral cancer cells. The encapsulation in liposomes enhances the biological effects of these compounds (Skupin-Mrugalska et al., 2018).
Chemical Synthesis and Structure Analysis
Novel Compound Synthesis : Morpholine and its derivatives, like this compound, are key in synthesizing various biologically active compounds. Their structural versatility is utilized in creating molecules with potential antibacterial, antioxidant, anti-TB, and anti-diabetic properties (Mamatha et al., 2019).
Crystal Structure Analysis : The crystal structure of compounds containing morpholine groups has been extensively studied, providing insights into their molecular interactions and stability, essential for designing effective pharmacological agents (Yusof & Yamin, 2005).
Material Science and Environmental Applications
- Heavy Metal Ion Sequestration : Morpholine-functionalized polycarbonate hydrogels, incorporating 2-(morpholin-4-yl)ethyl groups, have been developed for the sequestration of heavy metal ions. These hydrogels show potential for environmental cleanup and water treatment due to their ability to effectively remove lead ions from aqueous solutions (Kawalec et al., 2013).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
Morpholines, including “4-(4-Ethylpiperidin-4-yl)morpholine”, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on further advancements in the synthesis of morpholines and their carbonyl-containing analogs . Additionally, the potential biological and pharmaceutical applications of these compounds may be explored .
生化学分析
Biochemical Properties
4-(4-Ethylpiperidin-4-yl)morpholine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their activity and effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses . Additionally, it can affect gene expression by interacting with transcription factors, thereby altering the production of specific proteins. These changes in cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This interaction can result in changes in the metabolism of other compounds, affecting their bioavailability and activity. Furthermore, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating cellular processes and improving cellular function . At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular activities. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of various compounds, and their interaction with this compound can influence metabolic flux and metabolite levels. The compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further altering the metabolic landscape within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of this compound in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
4-(4-ethylpiperidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWRNQMYIDDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


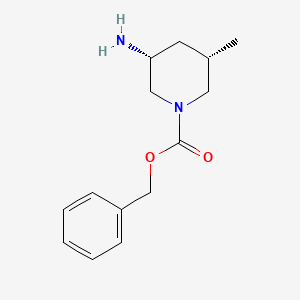
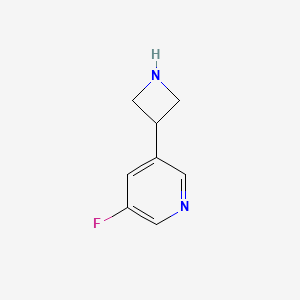
![N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1412735.png)
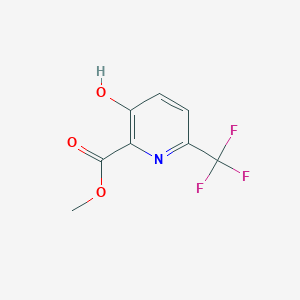
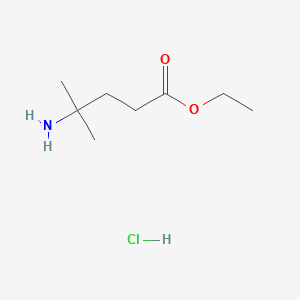
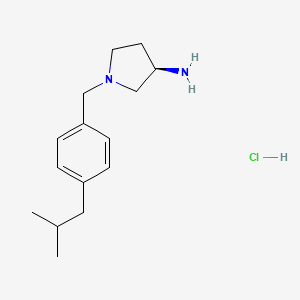
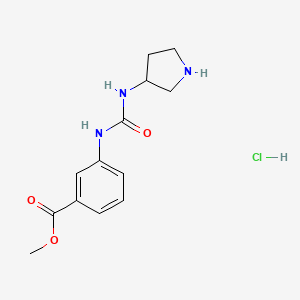
![3aS,4S,6aR N-(2-(4-iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4yl)pentanamide](/img/structure/B1412744.png)
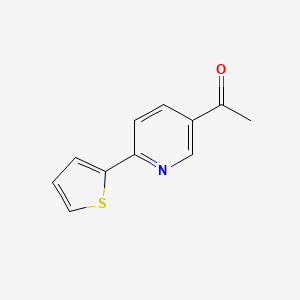
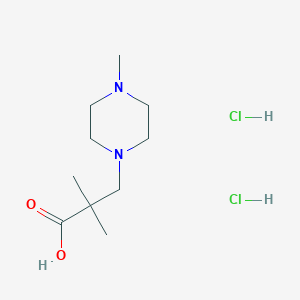
![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)
![(R)-N-[(3,5-dichlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1412752.png)


